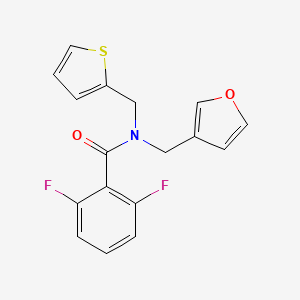

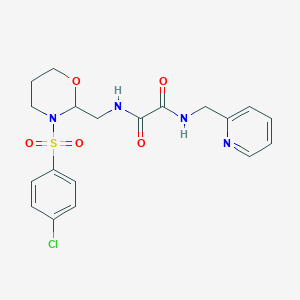

2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide, also known as DFTB, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Development of Synthesis Methodologies : The In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction is a notable method for the synthesis of complex derivatives, utilizing furan and thiophene components. This methodology is characterized by its good yields, high selectivity, low catalyst loading, and rapid reaction times, demonstrating the versatility of furan and thiophene in chemical synthesis (B. Reddy et al., 2012).

Synthesis of Heterocyclic Compounds : The reactions of benzamido-dihydro-thiophene and -furan carbonitriles with ethyl acetoacetate and dialkyl malonates, in the presence of tin(IV) chloride and triethylamine, lead to the formation of ethyl 2-(5,6-dihydro-2-phenylthieno[and furo][2,3-d]pyrimidin-4-yl)-3-oxobutanoates and related derivatives, showcasing the chemical reactivity of furan and thiophene moieties in the synthesis of heterocyclic compounds (H. Maruoka et al., 2001).

Electrochemical Polymerization : The electrochemical polymerization of 2-(thiophen-2-yl)furan leads to the development of hybrid polymeric materials, showing enhanced capacitance properties. This indicates the potential of furan and thiophene derivatives in the development of new materials for energy storage applications (Daize Mo et al., 2015).

Potential Pharmacological Activities

Antipathogenic Activity : New thiourea derivatives, including acylthioureas with furan and thiophene substituents, have been synthesized and evaluated for their antipathogenic activity. These compounds exhibit significant activity against bacterial strains known for biofilm formation, highlighting the potential of furan and thiophene derivatives in the development of novel antimicrobial agents (Carmen Limban et al., 2011).

Antiplasmodial Activities : The synthesis and evaluation of N-acylated furazan-3-amine derivatives for their antiplasmodial activity against Plasmodium falciparum strains reveal the importance of benzamide moieties for promising activity. This research demonstrates the pharmacological potential of modifying furan and thiophene derivatives for antimalarial drug development (Theresa Hermann et al., 2021).

Propiedades

IUPAC Name |

2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2NO2S/c18-14-4-1-5-15(19)16(14)17(21)20(9-12-6-7-22-11-12)10-13-3-2-8-23-13/h1-8,11H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYDNVZBBZVMGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)N(CC2=COC=C2)CC3=CC=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-benzyl-9-bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B2777484.png)

![2-((9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2777486.png)

![8-((diethylamino)methyl)-6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2777488.png)

![5-Methyl-7-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2777500.png)

![Pyrido[4,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2777502.png)

![1,8-Dihydropyrazolo[3,4-b]indole-3-carboxylic acid](/img/structure/B2777504.png)

![1-phenyl-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2777506.png)